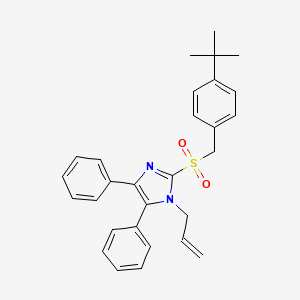

1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Aplicaciones Científicas De Investigación

Antibacterial and Antimycobacterial Activity

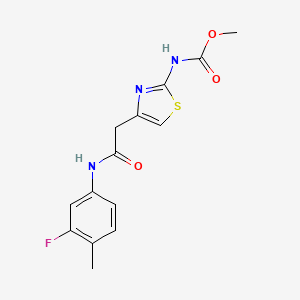

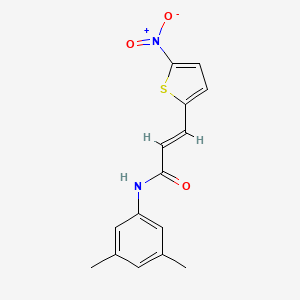

Imidazole derivatives have demonstrated promising antibacterial and antimycobacterial properties. Researchers have synthesized various imidazole-containing compounds and evaluated their efficacy against bacterial and mycobacterial strains. For instance, compounds 1a and 1b (Figure 1) exhibited good antimicrobial potential . Further studies could explore their mechanism of action and optimize their activity.

Antioxidant Activity

Imidazole derivatives have been investigated for their antioxidant properties. Researchers have evaluated their ability to scavenge reactive oxygen species (ROS) using methods such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and FRAP (ferric reducing antioxidant power) assay. The compound’s antioxidant potential can contribute to its therapeutic applications .

Interaction with Human Lactate Dehydrogenase (LDHA)

In silico studies have explored the binding modes of imidazole derivatives with various protein targets. For instance, the imidazole derivative was screened against human lactate dehydrogenase (LDHA). Understanding the interaction between the compound and LDHA could provide insights into its potential as a therapeutic agent .

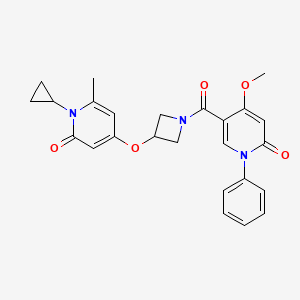

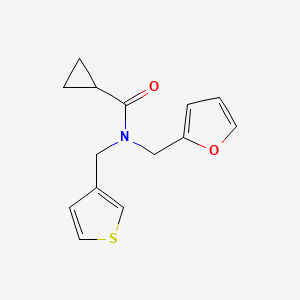

Drug Development

Imidazole serves as a crucial synthon in drug development. Commercially available drugs containing a 1,3-diazole ring include clemizole (antihistaminic), omeprazole (antiulcer), metronidazole (bactericidal), and ornidazole (antiprotozoal and antibacterial). Researchers continue to explore novel imidazole-based compounds for various therapeutic indications .

Other Biological Activities

Imidazole derivatives have also shown anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antifungal, and ulcerogenic activities. These diverse properties make imidazole an attractive scaffold for drug design and development .

Mecanismo De Acción

Target of action

Imidazole derivatives have been found to interact with a variety of biological targets. For instance, some imidazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain .

Mode of action

The exact mode of action can vary depending on the specific imidazole derivative and its target. For COX-2 inhibitors, they work by blocking the enzyme’s active site, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Biochemical pathways

The inhibition of COX-2 affects the arachidonic acid pathway, reducing the production of prostaglandins and thus alleviating inflammation and pain .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of imidazole derivatives can vary widely depending on their specific chemical structure. Generally, they are designed to be readily absorbed and distributed throughout the body, metabolized safely, and excreted efficiently .

Result of action

The result of the action of imidazole derivatives can also vary. In the case of COX-2 inhibitors, the result is a reduction in inflammation and pain .

Action environment

The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach and interact with its target .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-tert-butylphenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-enylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O2S/c1-5-20-31-27(24-14-10-7-11-15-24)26(23-12-8-6-9-13-23)30-28(31)34(32,33)21-22-16-18-25(19-17-22)29(2,3)4/h5-19H,1,20-21H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APADDLPLJWKTSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)C2=NC(=C(N2CC=C)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2595199.png)

![2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B2595205.png)

![1-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2595208.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2595212.png)